molecular formula C8H12N2 B14247851 1-Azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 216593-16-7

1-Azabicyclo[3.2.1]octane-6-carbonitrile

Cat. No.: B14247851
CAS No.: 216593-16-7
M. Wt: 136.19 g/mol
InChI Key: AQIHGPWTBCBSGI-UHFFFAOYSA-N
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Description

1-Azabicyclo[321]octane-6-carbonitrile is a nitrogen-containing heterocyclic compound It is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[3.2.1]octane-6-carbonitrile typically involves the construction of the azabicyclo scaffold. One common method is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes. These routes often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[3.2.1]octane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Azabicyclo[3.2.1]octane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane-6-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of certain enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s bicyclic structure allows it to bind effectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azabicyclo[3.2.1]octane-6-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct chemical properties and reactivity compared to other azabicyclo compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

216593-16-7

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-6-carbonitrile

InChI

InChI=1S/C8H12N2/c9-4-8-6-10-3-1-2-7(8)5-10/h7-8H,1-3,5-6H2

InChI Key

AQIHGPWTBCBSGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CC2C#N

Origin of Product

United States

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